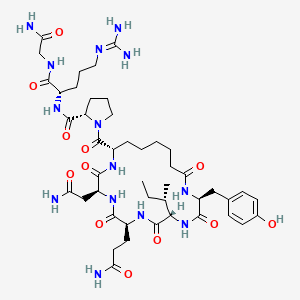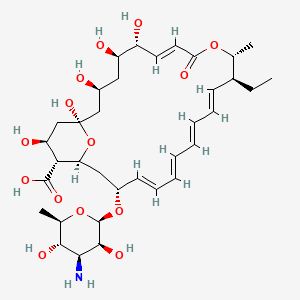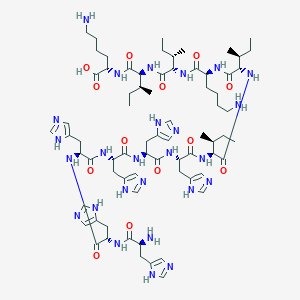
H-His-His-His-His-His-His-Ile-Ile-Lys-Ile-Ile-Lys-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “H-Histidine-Histidine-Histidine-Histidine-Histidine-Histidine-Isoleucine-Isoleucine-Lysine-Isoleucine-Isoleucine-Lysine-OH” is a synthetic polypeptide Polypeptides are chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of polypeptides like “H-Histidine-Histidine-Histidine-Histidine-Histidine-Histidine-Isoleucine-Isoleucine-Lysine-Isoleucine-Isoleucine-Lysine-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: After each coupling step, the temporary protecting group (usually Fmoc) is removed using a base such as piperidine.
Cleavage and Purification: Once the desired sequence is assembled, the peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers). The crude peptide is then purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of polypeptides often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity. Additionally, advancements in recombinant DNA technology allow for the production of polypeptides in microbial or mammalian expression systems, providing an alternative method for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Polypeptides can undergo various chemical reactions, including:
Oxidation: Histidine residues can be oxidized to form histidinesulfoxide or histidinesulfone.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters or maleimides are used for site-specific modifications.
Major Products Formed
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced polypeptides with free thiol groups.
Substitution: Modified polypeptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Polypeptides are used as building blocks for designing novel materials with specific properties. They serve as templates for the synthesis of nanostructures and as catalysts in chemical reactions.
Biology
Polypeptides play a crucial role in studying protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. They are used in the development of biosensors and diagnostic assays.
Medicine
Polypeptides are explored as therapeutic agents for various diseases. They can act as antimicrobial agents, enzyme inhibitors, or drug delivery systems. Additionally, they are used in vaccine development and as biomarkers for disease diagnosis.
Industry
Polypeptides find applications in the food industry as flavor enhancers and in the cosmetic industry as skin care ingredients. They are also used in the development of biodegradable materials and as additives in industrial processes.
Wirkmechanismus
The mechanism of action of polypeptides depends on their specific sequence and structure. For “H-Histidine-Histidine-Histidine-Histidine-Histidine-Histidine-Isoleucine-Isoleucine-Lysine-Isoleucine-Isoleucine-Lysine-OH”, the histidine residues may facilitate metal ion binding, while lysine residues can interact with negatively charged molecules. These interactions can modulate enzymatic activity, cellular signaling, and molecular recognition processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- H-Histidine-Histidine-Histidine-Histidine-Histidine-Histidine-Isoleucine-Isoleucine-Lysine-OH
- H-Histidine-Histidine-Histidine-Histidine-Histidine-Histidine-Isoleucine-Isoleucine-Lysine-Isoleucine-OH
- H-Histidine-Histidine-Histidine-Histidine-Histidine-Histidine-Isoleucine-Isoleucine-Lysine-Isoleucine-Isoleucine-OH
Uniqueness
The unique sequence of “H-Histidine-Histidine-Histidine-Histidine-Histidine-Histidine-Isoleucine-Isoleucine-Lysine-Isoleucine-Isoleucine-Lysine-OH” provides specific binding sites and structural motifs that can be tailored for targeted applications. The presence of multiple histidine residues enhances its metal-binding capacity, while the lysine residues offer sites for chemical modifications.
Eigenschaften
Molekularformel |
C72H112N26O13 |
|---|---|
Molekulargewicht |
1549.8 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C72H112N26O13/c1-9-39(5)57(68(106)88-50(17-13-15-19-73)62(100)95-59(41(7)11-3)70(108)98-58(40(6)10-2)69(107)89-51(72(110)111)18-14-16-20-74)97-71(109)60(42(8)12-4)96-67(105)56(26-48-32-81-38-87-48)94-66(104)55(25-47-31-80-37-86-47)93-65(103)54(24-46-30-79-36-85-46)92-64(102)53(23-45-29-78-35-84-45)91-63(101)52(22-44-28-77-34-83-44)90-61(99)49(75)21-43-27-76-33-82-43/h27-42,49-60H,9-26,73-75H2,1-8H3,(H,76,82)(H,77,83)(H,78,84)(H,79,85)(H,80,86)(H,81,87)(H,88,106)(H,89,107)(H,90,99)(H,91,101)(H,92,102)(H,93,103)(H,94,104)(H,95,100)(H,96,105)(H,97,109)(H,98,108)(H,110,111)/t39-,40-,41-,42-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-/m0/s1 |
InChI-Schlüssel |
KYYJNSMOXUEDSP-IMDSCVOZSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CN=CN6)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CN=CN6)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


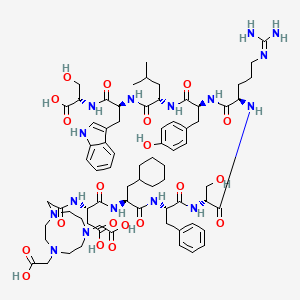
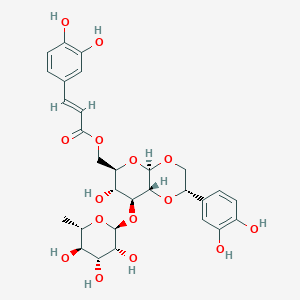
![(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-2,3,3,4,4-pentadeuteriopentanedioic acid](/img/structure/B12388349.png)

![(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[5-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B12388362.png)
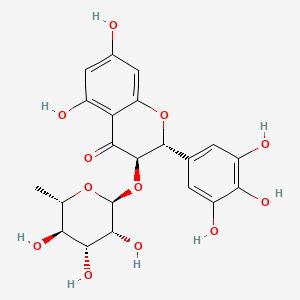
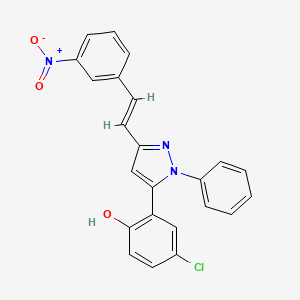

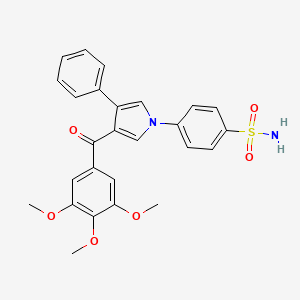

![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12388392.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B12388396.png)
